molecular formula C7H14O B017894 (R)-(+)-1,2-Epoxyheptane CAS No. 110549-07-0

(R)-(+)-1,2-Epoxyheptane

Cat. No. B017894
M. Wt: 114.19 g/mol
InChI Key: NMOFYYYCFRVWBK-SSDOTTSWSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, density, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

  • Biotechnology and Organic Synthesis :

    • The addition of 1-heptanol to dodecane enhances the enantiomeric ratio of (R)-diol significantly, demonstrating its potential in chiral synthesis processes (Matsumoto et al., 2014).
    • Genetically engineered strains of yeast, such as Saccharomyces cerevisiae, can perform kinetic resolution of related epoxy compounds, yielding optically pure products, indicating applications in asymmetric synthesis (Carlquist et al., 2009).
    • Specific microbial strains like Rhodococcus can produce optically pure straight-chain (S)-epoxyalkanes, showcasing potential in microbial production of chiral epoxides (Toda et al., 2015).
  • Materials Science :

    • Research into the curing properties of epoxy systems, such as DGEBA/1,2-DCH, where rheology is used to compare gel times and activation energies, suggests applications in materials engineering and polymer science (Núñez et al., 2005).
    • The insertion reaction of epoxy compounds into polymer chains using quaternary ammonium salts can produce chiral polymers, indicating applications in advanced polymer synthesis (Nishikubo et al., 1989).
  • Pharmaceuticals and Fine Chemicals :

    • Enantiopure R-aryloxy alcohols, synthesized through asymmetric catalysis involving terminal epoxides, serve as key intermediates in the manufacture of various pharmaceutical compounds (Ready & Jacobsen, 1999).
    • The modular synthesis of complex molecules like Sch725674, starting from (R)-1,2-epoxyheptane, demonstrates its utility in the enantioselective synthesis of macrolides, which are significant in drug development (Sharma et al., 2016).
  • Analytical and Physical Chemistry :

    • Studies on the nuclear magnetic resonance spectra of simple epoxides, including compounds similar to (R)-(+)-1,2-Epoxyheptane, provide insights into their structural and electronic properties, useful in analytical chemistry (Reilly & Swalen, 1960).
  • Energy and Environmental Applications :

    • Research on solar energy storage, particularly involving the reduction of protons to hydrogen through irradiation of certain rhodium complexes, suggests potential applications in renewable energy technologies (Mann et al., 1977).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, environmental impact, and any necessary safety precautions.


Future Directions

This involves discussing potential areas for further research or applications of the compound, based on its properties and behaviors.


For a specific compound like “®-(+)-1,2-Epoxyheptane”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available for all of these categories, especially if they are not widely studied. If you have access to scientific databases or journals, they can be a valuable resource for this kind of research. If you’re a student, your institution likely has subscriptions to these resources, and your library or professors can guide you on how to use them. If you’re not affiliated with an institution, there are still many resources available to the public, although access to certain journals or databases may require a fee. Public libraries often have resources available for scientific research as well. I hope this helps, and let me know if you have any other questions!


properties

IUPAC Name

(2R)-2-pentyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOFYYYCFRVWBK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1,2-Epoxyheptane

CAS RN

110549-07-0
Record name (R)-(+)-1,2-Epoxyheptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
H Toda, T Ohuchi, R Imae, N Itoh - Applied and Environmental …, 2015 - Am Soc Microbiol
We describe the development of biocatalysis for producing optically pure straight-chain (S)-epoxyalkanes using styrene monooxygenase of Rhodococcus sp. strain ST-10 (RhSMO). …
Number of citations: 32 journals.asm.org
T Nishikubo, T Shimokawa, T Hirano… - Journal of Polymer …, 1989 - Wiley Online Library
The insertion reaction of various epoxy compounds such as phenyl glycidyl ether (PGE), methyl glycidyl ether, butyl glycidyl ether (BGE), and styrene oxide into the phenyl ester linkage …
Number of citations: 35 onlinelibrary.wiley.com
M Ishikawa, M Amaike, M Itoh, Y Warita… - Bioscience …, 2003 - jstage.jst.go.jp
A simple and e cient synthesis of (}) massoilactone (1) as a key substance for the butter and milk avor was accomplished from nhexanal in only a few steps. Appli cation of its racemic …
Number of citations: 20 www.jstage.jst.go.jp
BM Sharma, A Gontala, P Kumar - European Journal of …, 2016 - Wiley Online Library
The convergent total synthesis of Sch725674 has been accomplished by starting from (R)‐1,2‐epoxyheptane and assembling five modules in a highly stereoselective manner to give …
T Høyer, A Kjær, J Lykkesfeldt - Collection of Czechoslovak …, 1991 - cccc.uochb.cas.cz
The tert-butyl propiolate ion serves as a convenient and efficient nucleophile in boron trifluoride-catalyzed openings of homochiral, mono-substituted epoxides. The resulting tert-butyl 5-…
Number of citations: 10 cccc.uochb.cas.cz
DM Hodgson, CD Bray, ND Kindon - Organic letters, 2005 - ACS Publications
Reaction of hindered lithium amides with readily available (enantiopure) terminal epoxides gives 2-ene-1,4-diols via carbenoid dimerization of the corresponding α-lithiated epoxides. d-…
Number of citations: 62 pubs.acs.org
T Ohtaki, K Akasaka, C Kabuto, H Ohrui - Chirality, 2005 - Wiley Online Library
Enantiomeric discrimination of chiral secondary alcohols was performed by both reversed‐phase HPLC and 1 H‐NMR after labeling with a chiral fluorescent derivatization reagent, 2‐(2,…
Number of citations: 35 onlinelibrary.wiley.com
A Riswoko, Y Aoki, T Hirose… - Enantiomer: A Journal of …, 2002 - Taylor & Francis

Optical resolutions of 5-alkyl- i -valerolactones were carried out by derivatization to the diastereomeric amides, in which ( R )-(+)-1-(1-naphthyl)ethylamine or ( S )-( m )-1-…

Number of citations: 5 www.tandfonline.com
EL Larghi, TS Kaufman - European Journal of Organic …, 2011 - Wiley Online Library
The oxa‐Pictet–Spengler cyclization is the oxygen variation of the Pictet–Spengler reaction, in which an aromatic alcohol component (generally a β‐arylethyl alcohol) reacts with …
X Wu, J Zhou, BB Snider - Angewandte Chemie, 2009 - Wiley Online Library
Stierle and co-workers recently isolated berkelic acid (1) from an acid mine waste fungal extremophile (Scheme 1).[1] The structure was determined to be a novel spiroketal from the …
Number of citations: 81 onlinelibrary.wiley.com

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